Home > Products > Screening Compounds P136393 > GSK-2793660 (free base)
GSK-2793660 (free base) - 1613458-70-0

GSK-2793660 (free base)

Catalog Number: EVT-3459745
CAS Number: 1613458-70-0
Molecular Formula: C20H27N3O3
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Technical Details

  • Starting Materials: The synthesis typically begins with readily available amino acid precursors.
  • Key Reactions: Various coupling reactions and protective group strategies are employed to construct the desired molecular framework.
  • Purification: Final products are purified using techniques such as chromatography to achieve the necessary purity for biological evaluation.
Molecular Structure Analysis

The molecular structure of GSK-2793660 can be described as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: Approximately 358.43 g/mol
  • Structural Features: GSK-2793660 contains a unique arrangement that includes a sulfonamide group, which is essential for its inhibitory activity against CTSC.

Data

The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target enzymes.

Chemical Reactions Analysis

GSK-2793660 primarily functions through its interaction with CTSC, leading to irreversible inhibition. The chemical reaction can be summarized as follows:

  1. Binding: GSK-2793660 binds to the active site of CTSC.
  2. Inhibition Mechanism: This binding results in a conformational change that prevents substrate access, effectively inhibiting enzyme activity.

Technical Details

  • The kinetics of inhibition have been studied using various concentrations of GSK-2793660, demonstrating dose-dependent effects on CTSC activity.
  • The compound exhibits stability under acidic conditions but is prone to cyclization at higher pH levels, necessitating careful handling during experimental procedures .
Mechanism of Action

The mechanism by which GSK-2793660 exerts its effects involves:

  1. Target Engagement: The compound selectively binds to CTSC, preventing its enzymatic function.
  2. Downstream Effects: Inhibition of CTSC leads to reduced activation of downstream serine proteases such as neutrophil elastase. This reduction is crucial in managing inflammatory responses in diseases characterized by excessive neutrophil activity.

Data

Clinical trials have shown that doses of GSK-2793660 can achieve over 90% inhibition of CTSC activity within hours after administration .

Physical and Chemical Properties Analysis

GSK-2793660 exhibits several notable physical and chemical properties:

Relevant Data or Analyses

Physicochemical characterization is essential for understanding the drug's behavior in biological systems and optimizing formulations for clinical use.

Applications

GSK-2793660 has significant potential in scientific research and therapeutic applications:

  • Research Uses: Primarily used in studies investigating the role of CTSC in various diseases, particularly those involving neutrophil activity and inflammation.
  • Therapeutic Potential: Its application extends to conditions such as bronchiectasis and other inflammatory diseases where modulation of serine protease activity may provide clinical benefits .
Introduction to Cathepsin C Inhibition Therapeutics

Role of Neutrophil Serine Proteases in Inflammatory Pathologies

Neutrophil serine proteases (NSPs)—including neutrophil elastase (NE), proteinase 3 (PR3), cathepsin G (CatG), and neutrophil serine protease 4 (NSP4)—serve as critical effector molecules in innate immunity but drive tissue destruction when dysregulated. These proteases are synthesized as inactive zymogens in neutrophil precursors and require proteolytic activation before deployment. In pathological states like non-cystic fibrosis bronchiectasis (NCFB), chronic obstructive pulmonary disease (COPD), and antineutrophil cytoplasmic antibody (ANCA)-associated vasculitis, excessive NSP activity correlates with disease severity. NE degrades extracellular matrix components (elastin, collagen), disrupts epithelial barriers, and activates inflammatory cytokines like IL-1β and IL-8, perpetuating neutrophil recruitment [3] [8]. PR3 and CatG amplify inflammation through complement activation and endothelial damage, while NSP4 contributes to neutrophil extracellular trap (NET) formation, a source of autoantigens in autoimmune disorders [3] [6] [8].

Table 1: Pathological Roles of Key Neutrophil Serine Proteases

ProteasePrimary SubstratesInflammatory ConsequencesAssociated Diseases
NEElastin, collagen, cytokinesTissue degradation, mucus hypersecretion, cytokine activationCOPD, bronchiectasis, cystic fibrosis
PR3Extracellular matrix, complement proteinsVascular inflammation, autoantigen generationANCA-associated vasculitis, rheumatoid arthritis
CatGCytokines, antimicrobial peptidesPhagocytosis impairment, endothelial injurySepsis, atherosclerosis
NSP4Histones, gasdermin DNETosis, autoimmunity propagationSLE, ANCA vasculitis

The unchecked activity of NSPs creates self-sustaining inflammatory loops, making their regulation a therapeutic priority. Direct inhibition of individual NSPs (e.g., with alpha-1-antitrypsin or synthetic elastase inhibitors) has shown limited clinical success due to functional redundancy among proteases and the challenge of achieving sufficient tissue concentrations [7]. This limitation underscores the appeal of targeting upstream activation mechanisms—specifically, the protease responsible for converting all pro-NSPs into their active forms: cathepsin C (CatC).

Cathepsin C as a Master Activator of Pro-Inflammatory Enzymes

Cathepsin C (CTSC), also termed dipeptidyl peptidase I (DPPI), is a lysosomal cysteine protease with unique structural and functional properties that position it as a central regulator of immune cell proteolysis. Unlike monomeric cysteine cathepsins (e.g., cathepsin L), mature CatC forms a tetrameric complex (~200 kDa) with four identical subunits, each comprising three domains: an exclusion domain, a heavy chain, and a light chain [3] [10]. The exclusion domain confers exopeptidase activity by sterically restricting substrate access beyond the S2 binding pocket, enabling CatC to cleave N-terminal dipeptides from pro-enzymes [10]. This activity is chloride-dependent and optimized at acidic pH (lysosomal conditions) [10].

CatC’s biological significance lies in its ability to activate multiple pro-NSPs during neutrophil maturation in bone marrow:

  • Pro-NE → active NE
  • Pro-PR3 → active PR3
  • Pro-CatG → active CatG
  • Pro-NSP4 → active NSP4 [3] [8]

This activation cascade is not limited to neutrophils; CatC also processes granzymes in cytotoxic lymphocytes and chymases in mast cells [6] [10]. Genetic evidence highlights CatC’s non-redundant role: loss-of-function mutations cause Papillon-Lefèvre syndrome (PLS), characterized by palmoplantar hyperkeratosis and severe periodontitis. Neutrophils from PLS patients exhibit >95% reductions in NE, PR3, and CatG activity, confirming CatC’s gatekeeper function [1] [7]. Crucially, these patients show no overt immunodeficiency, suggesting that CatC inhibition may be tolerated therapeutically without compromising host defense [7].

Table 2: Structural and Functional Features of Cathepsin C

FeatureDescriptionFunctional Implication
Quaternary StructureHomotetramer of 200 kDaHigh stability; four simultaneous active sites
Catalytic ResiduesCys234 (heavy chain), His381 (light chain)Forms thiolate-imidazolium ion pair for nucleophilic attack
Exclusion DomainN-terminal domain (Asp1-Gly119)Restricts substrate access; enables dipeptidyl exopeptidase activity
Cofactor RequirementChloride ion bound in hydrophobic S2 pocketEssential for enzymatic activity < pH 7
Activation MechanismProenzyme cleavage by cathepsins L/S in lysosomesGenerates heavy/light chains; requires acidic pH

Rationale for Irreversible vs. Reversible Inhibition Strategies

Pharmacological inhibition of CatC offers a strategic advantage over direct NSP targeting by simultaneously dampening multiple protease pathways. Two inhibitor classes have emerged: irreversible (covalent) and reversible (non-covalent) agents. GSK-2793660 (free base), an α,β-unsaturated amide derivative, exemplifies the irreversible approach. It acts as a substrate analog, forming a permanent Michael adduct with the catalytic Cys234 residue (kinact/Ki = 9.0 × 10⁴ M⁻¹s⁻¹) [1] [7]. In a Phase I trial, single oral doses (0.5–20 mg) inhibited whole-blood CatC activity dose-dependently, with 12 mg/day achieving ≥90% inhibition within 3 hours on Day 1 [1] [7]. However, downstream NSP activity decreased only modestly (~20% for NE, CatG, PR3), likely due to the longevity of pre-existing active NSPs in circulating neutrophils [1] [7]. This suggests irreversible inhibitors like GSK-2793660 may require prolonged dosing (weeks) to deplete mature NSP pools through natural neutrophil turnover.

Reversible inhibitors (e.g., AZD7986 and BI1291583) offer a contrasting mechanism. These agents bind non-covalently to CatC’s active site, allowing dissociation and potential dose-dependent control. AZD7986 (now brensocatib) shows sub-nanomolar IC₅₀ values and effectively suppresses NSP activity in clinical studies [4] [8]. Advantages include:

  • Reduced off-target effects: Avoids permanent modification of cysteine residues.
  • Tunable inhibition: Enables flexible dosing for specific disease contexts.
  • Mitigated safety risks: Theoretical advantage for long-term use (e.g., in chronic diseases like bronchiectasis) [4].

Table 3: Comparing Cathepsin C Inhibitor Pharmacodynamic Profiles

ParameterGSK-2793660 (Irreversible)AZD7986/BI1291583 (Reversible)
Binding MechanismCovalent adduct with Cys234Non-covalent competitive inhibition
IC₅₀ vs. CatC<1 nM1–5 nM
Downstream NSP SuppressionSlow (~20% after 21 days)Rapid (>70% in preclinical models)
Theoretical AdvantagesSustained target engagementDose flexibility, reduced off-target potential
Clinical StatusPhase I terminated (limited NSP inhibition)Phase III (brensocatib), Phase II (BI1291583)

The choice between irreversible and reversible strategies hinges on therapeutic goals:

  • Irreversible inhibitors (e.g., GSK-2793660) may benefit acute, high-burden inflammations where persistent CatC blockade is desirable.
  • Reversible inhibitors suit chronic conditions requiring dose titration to balance efficacy and safety [4] [8]. Emerging reversible agents like MOD06051 and SF38 further refine this approach with improved metabolic stability and oral bioavailability [4] [8].

Properties

CAS Number

1613458-70-0

Product Name

GSK-2793660 (free base)

IUPAC Name

4-amino-N-[(E,3S)-6-(2,3-dihydroindol-1-yl)-6-oxohex-4-en-3-yl]oxane-4-carboxamide

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C20H27N3O3/c1-2-16(22-19(25)20(21)10-13-26-14-11-20)7-8-18(24)23-12-9-15-5-3-4-6-17(15)23/h3-8,16H,2,9-14,21H2,1H3,(H,22,25)/b8-7+/t16-/m0/s1

InChI Key

IVMRHVTWOHFAKG-WAVCKPEOSA-N

SMILES

CCC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N

Canonical SMILES

CCC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N

Isomeric SMILES

CC[C@@H](/C=C/C(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.